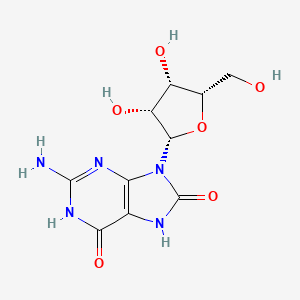
2-Phenoxyethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenesThese compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylate derivatives with phenoxyethyl groups. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Phenoxyethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A closely related compound with similar biological activities.
3-acetyl-2H-chromene: Another derivative with potential antioxidant properties.
2,2-dimethyl-2H-chromenes: Known for their diverse pharmacological activities.
Uniqueness
2-Phenoxyethyl 2H-chromene-3-carboxylate stands out due to its unique phenoxyethyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved therapeutic effects and reduced side effects compared to other chromene derivatives .
Properties
Molecular Formula |
C18H16O4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-phenoxyethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O4/c19-18(21-11-10-20-16-7-2-1-3-8-16)15-12-14-6-4-5-9-17(14)22-13-15/h1-9,12H,10-11,13H2 |
InChI Key |
DSRDHMFBMQKVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
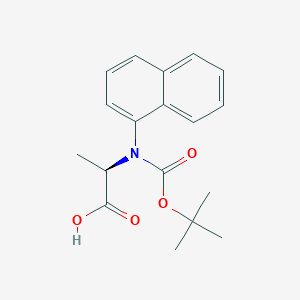
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)

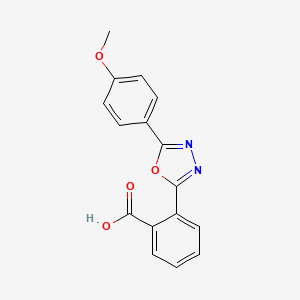
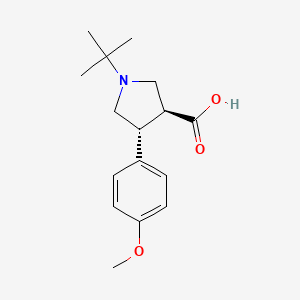

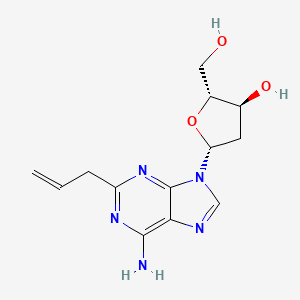
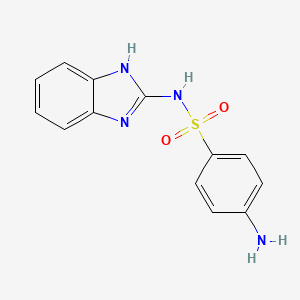
![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
